molecular formula C10H10ClNO3 B1271281 Methyl 3-[(chloroacetyl)amino]benzoate CAS No. 41653-05-8

Methyl 3-[(chloroacetyl)amino]benzoate

Cat. No. B1271281
CAS RN: 41653-05-8
M. Wt: 227.64 g/mol
InChI Key: FRBYDITWHMOOIR-UHFFFAOYSA-N
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Description

Methyl 3-[(chloroacetyl)amino]benzoate, also known as MCABA, is an organic compound that has been used in scientific research for decades. It is a derivative of benzoic acid, which is a naturally occurring substance found in plants. MCABA is a versatile compound that can be used in various laboratory experiments, and its unique properties make it a valuable tool for scientists.

Scientific Research Applications

1. Therapeutic Potential in Schizophrenia Treatment

Methyl 3-[(chloroacetyl)amino]benzoate, through its derivative sodium benzoate, shows promise in the treatment of schizophrenia. A study found that sodium benzoate, a D-amino acid oxidase inhibitor, significantly improved symptom domains and neurocognition in patients with chronic schizophrenia, suggesting potential as an adjunctive therapy (Lane et al., 2013).

2. Role in Plant Biology

In the biological context of plants, methyl benzoate, a related compound, plays a critical role. It is a primary scent compound in snapdragon flowers, influencing pollinator behavior. The biosynthesis and emission of methyl benzoate are regulated developmentally, indicating its importance in plant-pollinator interactions (Dudareva et al., 2000).

3. Applications in Antimicrobial Research

This compound derivatives, specifically quinazolinone derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antimicrobial agents (Pawar & Sweeti, 2020).

4. Chemical Synthesis and Organic Chemistry Applications

This compound and its variants are used in organic chemistry for synthesizing various heterocyclic systems. They serve as key intermediates in the preparation of diverse chemical compounds, showcasing their versatility in chemical synthesis (Selič et al., 1997).

5. Role in Biochemical Research

In biochemical applications, compounds like methyl 2-((succinimidooxy)carbonyl)benzoate are used for N-phthaloylation of amino acids and peptides. This highlights the compound's utility in peptide and protein research, where modification of amino acids is crucial (Casimir et al., 2002).

properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-15-10(14)7-3-2-4-8(5-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBYDITWHMOOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367921
Record name methyl 3-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41653-05-8
Record name methyl 3-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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